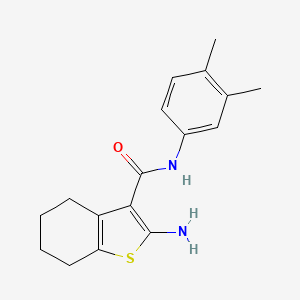

2-amino-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

| Feature | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Aromatic Protons (Ph) | 6.8–7.5 | 3,4-Dimethylphenyl ring protons |

| Cyclohexene Ring (CH₂) | 1.5–2.8 | Protons on the tetrahydro ring |

| NH₂ (Amino) | 4.7–5.0 (broad singlet) | Free amino group |

| NH (Carboxamide) | 6.0–7.0 (singlet) | Amide proton |

These shifts align with data from structurally related compounds, such as N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, where aromatic protons resonate at δ 7.0–7.5 and cyclohexene protons appear at δ 1.5–2.8.

Infrared (IR) Absorption Profile Analysis

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

|---|---|---|

| N–H (Amino) | 3300–3500 (broad) | Stretching vibrations |

| C=O (Carboxamide) | 1650–1680 | Strong absorption |

| Aromatic C–H | 3000–3100 | Stretching vibrations |

| S–C (Thiophene) | 700–800 | Out-of-plane bending |

IR data for this compound is not explicitly reported, but these values are consistent with thiophene-carboxamide derivatives.

Mass Spectrometric Fragmentation Patterns

| Fragment | m/z | Relative Abundance (%) | Assignment |

|---|---|---|---|

| [M+H]⁺ | 301.1 | 100 | Molecular ion |

| [M–C₈H₁₁]⁺ | 187.2 | 15 | Loss of 3,4-dimethylphenyl group |

| [C₈H₁₁]⁺ | 113.1 | 20 | 3,4-Dimethylphenyl fragment |

| [C₉H₁₀N₂S]⁺ | 170.1 | 30 | Tetrahydrobenzothiophene core |

The molecular ion ([M+H]⁺) at m/z 301.1 corresponds to the molecular weight (300.42 g/mol + 1.008 for protonation). Fragmentation pathways include cleavage of the amide bond and loss of the aromatic substituent.

Properties

IUPAC Name |

2-amino-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-10-7-8-12(9-11(10)2)19-17(20)15-13-5-3-4-6-14(13)21-16(15)18/h7-9H,3-6,18H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRULUKTDYAMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a thiophene derivative, the reaction proceeds through a series of steps including amination, cyclization, and carboxamidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the benzothiophene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the benzothiophene core.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications due to its biological activity. Research has highlighted several key areas:

- Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytostatic effects, indicating potential for development as anticancer agents. Structural modifications have been explored to enhance these properties further.

- Antimicrobial Activity : The compound has also been evaluated for its ability to inhibit microbial growth. Its unique structure allows it to interact with biological targets effectively, making it a candidate for antibiotic development.

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for various enzymes. For instance, studies have focused on its inhibitory effects on acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .

Chemical Synthesis

In synthetic organic chemistry, 2-amino-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to undergo various chemical transformations:

- Oxidation and Reduction Reactions : The compound can be oxidized to form sulfoxides or sulfones and reduced to convert the carboxamide group into an amine.

- Substitution Reactions : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the benzothiophene core, leading to the formation of new derivatives with potentially enhanced biological activities.

Material Science

The unique physical and chemical properties of this compound make it suitable for applications in material science:

- Polymer Development : The compound's structure can be utilized in the design of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Nanomaterials : Research is ongoing into using derivatives of this compound in nanotechnology applications, where its unique properties may contribute to the development of advanced materials with tailored functionalities.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

- A study on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide indicated potential cytostatic and anti-inflammatory activities. These findings highlight the significance of structural modifications in enhancing biological activity.

- Another research effort focused on synthesizing various derivatives for their enzyme inhibitory properties. The results suggested promising leads for further development in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The biological and physicochemical properties of tetrahydrobenzothiophene carboxamides are heavily influenced by substituents on the carboxamide group and the thiophene ring. Below is a comparative analysis of key analogues:

Table 1: Structural Analogues and Their Properties

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., 2-fluorophenyl in ) enhance dipole interactions, improving binding to biological targets.

Hydrogen Bonding : Intramolecular hydrogen bonds (e.g., N–H⋯N in ) rigidify the molecular conformation, reducing entropy penalties during target binding and enhancing activity.

Azomethine vs. Carboxamide : Azomethine derivatives () exhibit extended conjugation, which may improve interaction with planar biological targets (e.g., DNA or enzyme active sites).

Crystallographic and Conformational Insights

- X-ray studies () reveal that fluorophenyl and toluidine substituents adopt coplanar orientations with the thiophene ring, facilitating π-π stacking with aromatic residues in target proteins.

- Hydrogen-bonding patterns () influence crystal packing and stability, which may correlate with shelf life and formulation properties.

Biological Activity

2-amino-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzothiophene core and an amide functional group, which contribute to its pharmacological properties. Its synthesis typically involves multi-step organic reactions, and it has been investigated for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-amino-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is . The presence of the dimethylphenyl substituent significantly influences its chemical properties and biological activity. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2-amino-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

| Molecular Formula | C17H20N2OS |

| CAS Number | 312505-88-7 |

Biological Activity

Research indicates that 2-amino-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It may interact with specific enzymes or receptors in the body, leading to various pharmacological effects.

- Anticancer Activity : Preliminary studies suggest that this compound can exhibit cytostatic effects against cancer cells. Its structural features may enhance its ability to inhibit tumor growth.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

- Antitubercular Activity : Some derivatives of this compound have been reported to possess activity against tuberculosis pathogens.

The exact mechanisms through which 2-amino-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells:

- Binding to Receptors : The compound may bind to various receptors involved in signaling pathways.

- Enzyme Modulation : By inhibiting certain enzymes, it can alter metabolic pathways linked to disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

- A study on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide indicated potential cytostatic and anti-inflammatory activities . These findings highlight the significance of structural modifications in enhancing biological activity.

- Another research effort focused on synthesizing and evaluating various derivatives for their enzyme inhibitory properties. The results suggested promising leads for further development in medicinal chemistry .

Comparative Analysis

To better understand the biological activity of 2-amino-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide relative to other compounds in its class, a comparative analysis is presented below:

| Compound Name | Biological Activity |

|---|---|

| 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Moderate anticancer activity |

| 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Limited enzyme inhibition |

| N,N-diethyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Strong anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-amino-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives and substituted aromatic aldehydes or acid anhydrides. For example, reactions with 3,4-dimethylphenyl substituents are conducted in anhydrous dichloromethane (CH₂Cl₂) or ethanol under reflux, using catalysts like diethylamine. Purification involves reverse-phase HPLC or recrystallization from methanol, yielding products with >95% purity. Characterization employs melting point analysis, IR (C=O, NH stretches), and NMR spectroscopy (¹H/¹³C chemical shifts) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Structural validation combines spectroscopic and chromatographic techniques:

- IR Spectroscopy : Identifies functional groups (e.g., NH at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).

- NMR : ¹H NMR resolves aromatic protons (δ 6.8–7.4 ppm) and cyclohexene ring protons (δ 1.5–2.8 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm).

- HPLC : Quantifies purity using isocratic elution (e.g., acetonitrile:water 70:30).

- LC-MS/HRMS : Verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytostatic vs. anti-inflammatory effects)?

- Methodological Answer : Contradictions arise from variations in assay conditions or substituent effects. To address this:

- Dose-Response Analysis : Test activity across concentrations (e.g., 0.1–100 µM) to identify IC₅₀ trends.

- Structural Modifications : Compare analogs (e.g., chloro vs. methoxy substituents) using PASS Online predictions and in vitro validation.

- Statistical Triangulation : Combine data from multiple assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) to assess specificity .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., CH₂Cl₂:hexane) to slow nucleation.

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal growth.

- Disorder Handling : For disordered cyclohexene rings (common in tetrahydrobenzothiophenes), refine occupancies using SHELXL’s EADP command and constrain geometric parameters .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

- Methodological Answer :

- Variable Substituents : Introduce substituents at the 3,4-dimethylphenyl group (e.g., electron-withdrawing Cl, electron-donating OCH₃) to modulate electronic effects.

- Biological Testing : Assess antibacterial activity via MIC assays (e.g., against S. aureus) and antifungal activity against C. albicans.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to correlate substituent effects with HOMO-LUMO gaps and binding affinity .

Q. What methodologies determine the molecular conformation and ring puckering in the tetrahydrobenzothiophene core?

- Methodological Answer :

- X-ray Crystallography : Solve structures using SHELXTL or WinGX, and analyze puckering via Cremer-Pople parameters (θ, φ).

- Conformational Analysis : For cyclohexene rings, calculate deviations from ideal chair/half-chair conformations using PLATON or Mercury.

- Dynamic NMR : Probe ring-flipping kinetics in solution at variable temperatures .

Q. How can computational predictions of biological activity (e.g., PASS Online) be validated experimentally?

- Methodological Answer :

- In Silico Screening : Predict Pa (probability of activity) and Pi (probability of inactivity) for targets like RORγt or mycobacterial enzymes.

- In Vitro Assays : Validate cytostatic activity via cell viability assays (e.g., HeLa cells) and anti-mycobacterial effects via microplate Alamar Blue assays (MABA).

- Dose-Dependent Studies : Confirm EC₅₀ values align with PASS-predicted thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.